molecular formula C26H26BrNO B11104556 N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide

N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide

Cat. No.: B11104556
M. Wt: 448.4 g/mol
InChI Key: YSZOZQZBMJUAMX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring substituted with bromophenyl and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 3-bromophenylmagnesium bromide with 2,2-bis(4-ethylphenyl)cyclopropanecarboxylic acid chloride under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of amides or thioethers.

Scientific Research Applications

N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of ethyl groups on the cyclopropane ring

Properties

Molecular Formula

C26H26BrNO

Molecular Weight

448.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C26H26BrNO/c1-3-18-8-12-20(13-9-18)26(21-14-10-19(4-2)11-15-21)17-24(26)25(29)28-23-7-5-6-22(27)16-23/h5-16,24H,3-4,17H2,1-2H3,(H,28,29)

InChI Key

YSZOZQZBMJUAMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC(=CC=C3)Br)C4=CC=C(C=C4)CC

Origin of Product

United States

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